molecular formula C13H36O2Si4 B14068855 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- CAS No. 101017-01-0

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)-

Cat. No.: B14068855
CAS No.: 101017-01-0
M. Wt: 336.76 g/mol
InChI Key: SAKWVMAGNCHEFU-UHFFFAOYSA-N
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Description

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- is a silicon-containing organic compound with the molecular formula C₁₃H₃₄O₂Si₄. This compound is known for its unique structure, which includes two silicon atoms and two oxygen atoms in a heptane backbone. It is commonly used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with a suitable diol under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and bioconjugation .

Comparison with Similar Compounds

  • 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-
  • 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane

Comparison: Compared to similar compounds, 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile silicon-containing compounds .

Properties

CAS No.

101017-01-0

Molecular Formula

C13H36O2Si4

Molecular Weight

336.76 g/mol

IUPAC Name

[bis[methoxy(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane

InChI

InChI=1S/C13H36O2Si4/c1-14-18(9,10)13(16(3,4)5,17(6,7)8)19(11,12)15-2/h1-12H3

InChI Key

SAKWVMAGNCHEFU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC

Origin of Product

United States

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